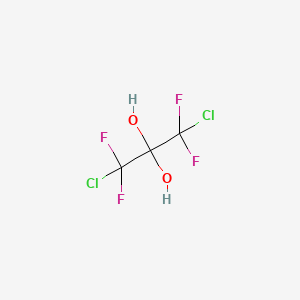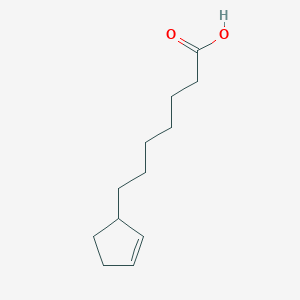
2-(3-Oxocyclohexyl)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Oxocyclohexyl)-2-cyclohexen-1-one is an organic compound with a unique structure that includes both a cyclohexenone and a cyclohexanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate reagent to introduce the cyclohexenone moiety. This can be done using a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .
化学反应分析
Types of Reactions
2-(3-Oxocyclohexyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .
科学研究应用
2-(3-Oxocyclohexyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
作用机制
The mechanism of action of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions and other metabolic processes .
相似化合物的比较
Similar Compounds
(3-Oxocyclohexyl)acetic acid: This compound has a similar cyclohexanone moiety but differs in its functional groups.
4-Oxocyclohexanecarboxylic acid: Another related compound with a cyclohexanone structure.
属性
CAS 编号 |
5216-84-2 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
2-(3-oxocyclohexyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2 |
InChI 键 |
ALMOMJDOWMBEBN-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(C(=O)C1)C2CCCC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)





![N-[3-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14746282.png)


![Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-](/img/structure/B14746294.png)
![methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-8-(furan-3-yl)-7a-hydroxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14746312.png)
